N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
This compound is a complex organic molecule that contains a morpholine ring and a pyridine ring, both of which are common structures in many pharmaceuticals. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a pyridine derivative with a morpholine derivative, possibly through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
As a boronic acid derivative, this compound could participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water, while the pyridine ring could contribute to its aromaticity .Scientific Research Applications
Synthesis of Pyridine Derivatives
A study by Yehia, Polborn, and Müller (2002) explored the synthesis of dihydropyrindines and tetrahydroquinolines, which are cyclopentyl and cyclohexyl annealed pyridines, through a one-pot, four-component process. This process involves the coupling, isomerization, Stork-enamine alkylation, and cyclocondensation sequence, starting from electron-poor (hetero)aryl halides, terminal propargyl alcohols, cyclic N-morpholino alkenes, and ammonium chloride. The synthesized compounds, including the pyridyl core, find broad applications in natural products synthesis and supramolecular coordination chemistry, demonstrating the versatile role of pyridine derivatives in pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).
Functionalization and Biological Activity
The functionalization of cyclic amines, such as pyrrolidine and tetrahydroisoquinoline, through redox-annulations with α,β-unsaturated aldehydes and ketones, is another area of interest. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization and, in some cases, tautomerization. The resulting products, including ring-fused pyrrolines, can be oxidized to pyrroles or reduced to pyrrolidines, highlighting the potential for creating biologically active compounds through the manipulation of pyridine derivatives (Kang, Richers, Sawicki, & Seidel, 2015).
Anticancer Potential
In the realm of medicinal chemistry, the synthesis of compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one from cyclopentanone oxime highlights the importance of pyridine derivatives as intermediates for creating biologically active compounds, particularly in the context of anticancer drug development. This underscores the role of such derivatives in the design and synthesis of small molecule inhibitors that play a crucial role in cancer research (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O3/c1-17(2)18(3,4)25-19(24-17)15-6-7-16(21-14-15)20-8-5-9-22-10-12-23-13-11-22/h6-7,14H,5,8-13H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZZCGGTPUUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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